2-[(1-methyl-1H-imidazol-5-yl)methoxy]benzaldehyde
Description
Properties
IUPAC Name |
2-[(3-methylimidazol-4-yl)methoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-14-9-13-6-11(14)8-16-12-5-3-2-4-10(12)7-15/h2-7,9H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLYDOUGCHLYKIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1COC2=CC=CC=C2C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1467723-86-9 | |
| Record name | 2-[(1-methyl-1H-imidazol-5-yl)methoxy]benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-methyl-1H-imidazol-5-yl)methoxy]benzaldehyde typically involves the reaction of 1-methyl-1H-imidazole-5-methanol with 2-formylphenol. The reaction is carried out under mild conditions, often using a base such as potassium carbonate to facilitate the formation of the methoxy linkage between the imidazole and benzaldehyde groups .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(1-methyl-1H-imidazol-5-yl)methoxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or alkyl halides.
Major Products
Oxidation: 2-[(1-methyl-1H-imidazol-5-yl)methoxy]benzoic acid.
Reduction: 2-[(1-methyl-1H-imidazol-5-yl)methoxy]benzyl alcohol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(1-methyl-1H-imidazol-5-yl)methoxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2-[(1-methyl-1H-imidazol-5-yl)methoxy]benzaldehyde is largely dependent on its interaction with specific molecular targets. The imidazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The benzaldehyde moiety can also participate in reactions with nucleophiles, leading to the formation of covalent bonds with target molecules.
Comparison with Similar Compounds
Benzimidazole-Based Derivatives
Compounds such as 9a-e (e.g., 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide, 9c) share structural motifs with the target compound, including aromatic cores and heterocyclic substituents .
Key Differences :
- Functional Groups : Compound 9c contains a benzimidazole-triazole-thiazole triad, whereas the target compound has a simpler imidazole-ether-aldehyde system.
- Synthesis : 9c is synthesized via copper-catalyzed click chemistry, a robust method for triazole formation, while the target compound’s synthesis remains underexplored .
Thiazolidinone-Benzoimidazole Hybrids
Compounds 5a-o (e.g., 3-((1H-benzo[d]imidazol-2-yl)methyl)-5-arylidene-2-phenylthiazolidin-4-ones) incorporate a thiazolidinone ring, a feature absent in the target compound .
Key Differences :
- Bioactivity: Thiazolidinones are associated with antimicrobial activity, whereas the target compound’s biological role is unspecified in the evidence .
- Synthetic Routes : 5a-o are synthesized via condensation with substituted benzaldehydes under basic conditions, highlighting the versatility of aldehyde reactivity, which the target compound’s aldehyde group could also exploit .
Indole-Carboxamide Derivatives
Compound 26 (N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-5-methoxy-1H-indole-2-carboxamide) shares a benzimidazole core but diverges with an indole-carboxamide substituent .
Key Differences :
- Solubility : The methoxy group in 26 may enhance solubility compared to the hydrophobic imidazole-ether linkage in the target compound .
- Yield : 26 is synthesized with a 56% yield , suggesting moderate efficiency, while the target compound’s discontinued status implies synthesis challenges .
Critical Analysis of Structural and Functional Divergence
- Imidazole vs.
- Aldehyde Reactivity: The aldehyde group in the target compound is underutilized in the evidence but could be leveraged for conjugation, unlike the carboxamide or thiazolidinone groups in analogs .
- Synthetic Feasibility : The discontinued status of the target compound contrasts with the scalable synthesis of analogs like 9c and 5a-o , emphasizing the need for optimized routes .
Biological Activity
2-[(1-methyl-1H-imidazol-5-yl)methoxy]benzaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a methoxy group and an imidazole ring attached to a benzaldehyde moiety. This combination may enhance its solubility and biological activity, making it a potential candidate for various therapeutic applications, including antimicrobial and anticancer activities.
The molecular formula of this compound is C12H12N2O2, with a molar mass of 216.24 g/mol. The compound is characterized by its ability to undergo various chemical reactions due to the presence of functional groups, such as nucleophilic addition and oxidation reactions involving the aldehyde group, as well as electrophilic substitution facilitated by the imidazole ring.
The biological activity of imidazole derivatives, including this compound, often involves interaction with multiple biological targets. These interactions can lead to significant alterations in cellular processes, influencing various biochemical pathways. The specific mechanisms include:
- Target Interaction : Imidazole derivatives have been shown to modulate enzyme activities and receptor functions, impacting signaling pathways critical for cell proliferation and survival.
- Biochemical Pathways : These compounds can affect pathways such as apoptosis, cell cycle regulation, and metabolic processes, contributing to their potential therapeutic effects .
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Studies suggest that this compound may possess antimicrobial properties, making it a candidate for developing treatments against bacterial infections. Its structure allows it to interact with microbial targets effectively, potentially disrupting vital cellular functions.
Anticancer Potential
Preliminary investigations into the anticancer activity of imidazole derivatives indicate that they may inhibit tumor growth by inducing apoptosis in cancer cells. The specific mechanisms through which this compound exerts its effects are still under investigation but may involve modulation of key signaling pathways related to cancer cell survival and proliferation .
Case Studies
Several studies have explored the biological effects of similar compounds:
- Imidazole Derivatives : A study on various imidazole derivatives demonstrated significant anticancer activity against different cancer cell lines, with IC50 values indicating potent inhibition of cell growth .
- Structural Activity Relationship (SAR) : Research has shown that modifications on the imidazole ring significantly influence biological activity. Compounds with specific substitutions exhibited enhanced potency against cancer cells and microbial strains .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Notable Features |
|---|---|---|---|
| This compound | Potentially active | Under investigation | Unique methoxy and imidazole structure |
| 4-(Imidazolyl)benzaldehyde | Moderate | Significant in vitro activity | Lacks methoxy group |
| 2-(1-Methylimidazolyl)methanol | Active against certain bacteria | Moderate anticancer effects | Related structure |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
